1-Methoxynaphthalene (CAS 2216-69-5): A Technical Guide for Researchers
1-Methoxynaphthalene (CAS 2216-69-5): A Technical Guide for Researchers
An In-depth Technical Guide on 1-Methoxynaphthalene for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methoxynaphthalene (CAS 2216-69-5), a versatile aromatic ether with significant applications in organic synthesis and as a precursor for pharmacologically active molecules. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its role in various experimental and synthetic procedures.
Core Physicochemical Properties
1-Methoxynaphthalene is a clear, colorless to light yellow or brown liquid.[1][2] It is an isomer of methoxynaphthalene and is characterized by a distinct aroma, though considered less pleasant than its isomer, 2-methoxynaphthalene.[1] It is insoluble in water but soluble in organic solvents such as ethanol, ether, benzene, chloroform, methanol, carbon disulfide, and ether.[1][2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 2216-69-5 | [6] |
| Molecular Formula | C₁₁H₁₀O | [6] |
| Molecular Weight | 158.20 g/mol | [6][7] |
| Appearance | Clear colorless to yellow oil/liquid | [8][9] |
| Melting Point | 5-6 °C | [2][10] |
| Boiling Point | 135-137 °C at 12 mmHg | [6][10] |
| Density | 1.09 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.621 - 1.628 | [6][10] |
| Flash Point | >110 °C (>230 °F) | [6][10] |
| LogP | 3.450 | [2] |
| InChI Key | NQMUGNMMFTYOHK-UHFFFAOYSA-N | [6][11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Methoxynaphthalene.
| Spectrum Type | Key Data Points | Source(s) |
| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 8.263, 7.742, 7.43, 7.372, 7.309, 6.694, 3.863 | [12] |
| FT-IR and FT-Raman | Experimental spectra have been studied and simulated using DFT calculations. | [10][11] |
| Mass Spectrometry | Data available. | [12] |
Safety and Hazard Information
1-Methoxynaphthalene requires careful handling due to its potential hazards.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements | Source(s) |
| Acute toxicity, oral (Category 4) | GHS07 | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 | [13] |
| Skin corrosion/irritation (Category 2) | GHS07 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 | [13] |
| Serious eye damage/eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | [13] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [13] |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | GHS09 | H411: Toxic to aquatic life with long lasting effects. | P273, P391, P501 | [7] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety goggles with side-shields.[13][14]
-
Skin and Body Protection: Impervious clothing.[13]
-
Respiratory Protection: Use a suitable respirator in well-ventilated areas to prevent inhalation.[9][13][14]
Applications in Research and Drug Development
1-Methoxynaphthalene is a valuable building block in organic synthesis and has been utilized in various research contexts.
-
Pharmaceutical Synthesis: It serves as a precursor in the preparation of pharmaceutical drugs.[1][9][11] Its naphthalene (B1677914) framework is a common motif in many biologically active molecules.[11]
-
Antioxidant Research: It is a starting material for the synthesis of prenyl naphthalen-ols, which exhibit antioxidative properties.[1][3][15]
-
Enzyme Activity Studies: It is used as a substrate to study the peroxygenase activity of cytochrome c peroxidase.[1][3][15] The enzyme converts 1-methoxynaphthalene into 4-methoxy-1-naphthol.[11]
-
Fragrance and Chemical Industries: It is used in perfumes, soaps, and as a film developer.[1][9]
-
Tobacco Smoke Component: It has been identified as one of the volatile components in tobacco smoke and has been shown to induce damage to the plasma membranes of cultured human lung fibroblasts.[8]
Experimental Protocols
Synthesis of 1-Methoxynaphthalene
The most direct method for synthesizing 1-Methoxynaphthalene is through the O-methylation of 1-naphthol (B170400).[1][11] This involves the deprotonation of the hydroxyl group of 1-naphthol to form the more nucleophilic naphthoxide, which then reacts with a methylating agent.[11]
General Protocol:
-
Deprotonation: 1-Naphthol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF) to generate the sodium or potassium 1-naphthoxide salt.
-
Methylation: A methylating agent, such as dimethyl sulfate, methyl trifluoroacetate, or dimethyl carbonate, is added to the reaction mixture.[1]
-
Reaction: The mixture is typically stirred at room temperature or heated to ensure the completion of the reaction.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Synthesis of a 1-Methoxynaphthalene Derivative (for Electrophilic Substitution Study)
The following protocol details the synthesis of a derivative of 1-methoxynaphthalene, illustrating its reactivity in electrophilic aromatic substitution.[16]
Materials:
-
1-Methoxynaphthalene
-
Chlorosulfonic acid
-
Phosphorus pentachloride
-
Ice/water
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
Procedure:
-
A solution of 1-methoxynaphthalene (5 cm³, 34.5 mmol) in dichloromethane (20 cm³) is cooled to 0 °C.[16]
-
Chlorosulfonic acid (4.6 cm³, 69.0 mmol) is added over a 10-minute period.[16]
-
Following this addition, phosphorus pentachloride (7.2 g, 34.5 mmol) is added, and the reaction is maintained at 0 °C for an additional 45 minutes.[16]
-
The reaction is then quenched by pouring it onto ice/water (50 cm³) and allowed to warm to room temperature.[16]
-
Further dichloromethane (40 cm³) is added, and the solution is transferred to a separating funnel.[16]
-
The organic layer is collected, washed with a saturated aqueous sodium chloride solution (70 cm³), and dried over sodium sulfate.[16]
-
The solvent is then evaporated under reduced pressure to afford the title compound.[16]
Visualizations
Caption: Synthesis workflow for 1-Methoxynaphthalene via O-methylation of 1-naphthol.
Caption: Bioconversion of 1-Methoxynaphthalene to antioxidative prenyl naphthalen-ols.
References
- 1. 1-Methoxynaphthalene | 2216-69-5 [chemicalbook.com]
- 2. 1-Methoxynaphthalene CAS#: 2216-69-5 [m.chemicalbook.com]
- 3. 1-Methoxynaphthalene, 98+% | Fisher Scientific [fishersci.ca]
- 4. talentchemicals.com [talentchemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1-甲氧基萘 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1-methoxynaphthalene | 2216-69-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. alpha-naphthyl methyl ether, 2216-69-5 [thegoodscentscompany.com]
- 11. 1-Methoxynaphthalene | 2216-69-5 | Benchchem [benchchem.com]
- 12. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. echemi.com [echemi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synthesis routes of 1-Methoxynaphthalene [benchchem.com]
